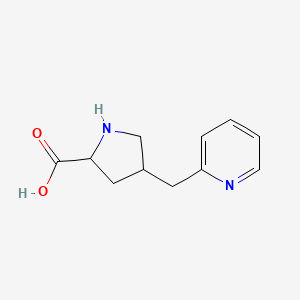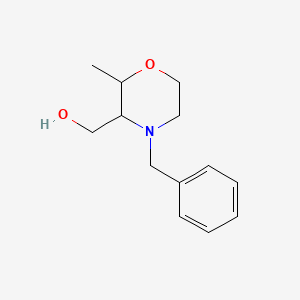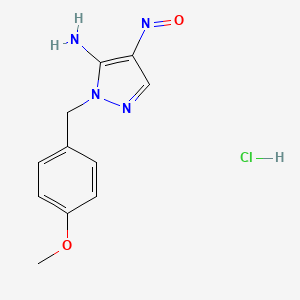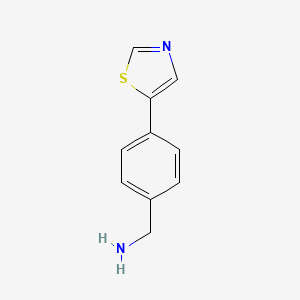![molecular formula C8H10BrN3O4 B12948150 [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is a chemical compound that features a bromoacetate group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate typically involves the reaction of 2-methyl-5-nitroimidazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, industrial processes would incorporate rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The acetate group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Reduction: 2-methyl-5-aminoimidazole derivatives.
Hydrolysis: 2-(2-methyl-5-nitroimidazol-1-yl)ethanol and acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.
Biology and Medicine
In biology and medicine, this compound is studied for its potential antimicrobial properties. The nitroimidazole moiety is known for its activity against anaerobic bacteria and protozoa, making it a candidate for developing new antibiotics or antiparasitic agents.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is primarily related to its nitroimidazole moiety. Upon entering a microbial cell, the nitro group is reduced to reactive intermediates that can damage DNA and other critical biomolecules, leading to cell death. This mechanism is similar to that of other nitroimidazole antibiotics, which target anaerobic organisms by exploiting their unique metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used to treat various infections.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Used for its antiparasitic and antibacterial activities.
Uniqueness
[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate is unique due to the presence of the bromoacetate group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potentially enhanced biological activities.
Eigenschaften
Molekularformel |
C8H10BrN3O4 |
|---|---|
Molekulargewicht |
292.09 g/mol |
IUPAC-Name |
[1-bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate |
InChI |
InChI=1S/C8H10BrN3O4/c1-5-10-3-8(12(14)15)11(5)4-7(9)16-6(2)13/h3,7H,4H2,1-2H3 |
InChI-Schlüssel |
XISGLPWGVHKVBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1CC(OC(=O)C)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


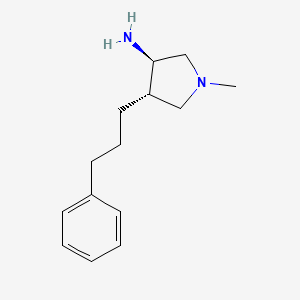
![(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate](/img/structure/B12948081.png)

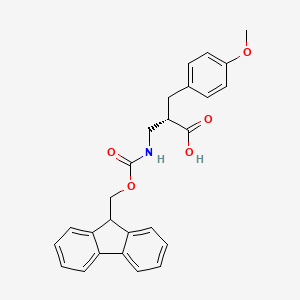
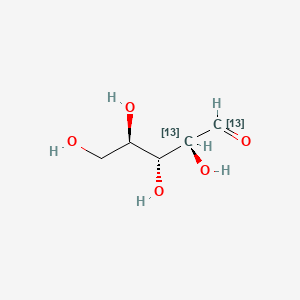
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)
![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
